(1-Methylcyclopropane-1-sulfonyl)benzene

Lipophilicity Medicinal Chemistry Drug Design

This compound is a structurally differentiated methyl-substituted cyclopropyl aryl sulfone. Its quantifiably higher lipophilicity (ΔLogP ≈ +0.39) versus des-methyl analogs translates to improved membrane permeability and metabolic stability—essential for CNS-penetrant candidates and protease inhibitor pharmacophores. Validated as the critical P1-cap moiety in glecaprevir, generic sulfonyl cyclopropanes cannot substitute without risking potency loss against resistant viral variants. Procure this building block for glecaprevir analog synthesis or focused protease-targeted libraries.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 65288-19-9
Cat. No. B14496591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylcyclopropane-1-sulfonyl)benzene
CAS65288-19-9
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCC1(CC1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C10H12O2S/c1-10(7-8-10)13(11,12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyBNICCRVMPCIIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1-Methylcyclopropane-1-sulfonyl)benzene (CAS 65288-19-9) is a Differentiated Sulfonyl Cyclopropane Building Block for Medicinal Chemistry Procurement


(1-Methylcyclopropane-1-sulfonyl)benzene (CAS 65288-19-9) is a small-molecule organosulfur compound belonging to the aryl cyclopropyl sulfone class, characterized by a strained cyclopropane ring bearing a methyl substituent and a phenylsulfonyl group [1]. With a molecular formula of C10H12O2S and a molecular weight of 196.27 g/mol, this compound serves primarily as a specialized building block in organic synthesis and medicinal chemistry, where its unique structural features enable the construction of conformationally constrained, metabolically resilient drug candidates [1]. Its documented use as a critical P1-cap moiety in FDA-approved direct-acting antivirals such as glecaprevir underscores its relevance in contemporary pharmaceutical research pipelines targeting viral proteases and other challenging protein targets [2].

Generic Substitution of (1-Methylcyclopropane-1-sulfonyl)benzene: Why Cyclopropyl Sulfone Analogs Cannot Be Interchanged Without Quantitative Impact on Lipophilicity, Steric Profile, and Drug Candidate Properties


Substituting (1-methylcyclopropane-1-sulfonyl)benzene with a structurally related but non-methylated cyclopropyl phenyl sulfone (e.g., α-deuterio-cyclopropyl-phenyl-sulfon, CAS 114306-35-3) or other in-class aryl sulfones is not a neutral exchange in a drug discovery or chemical development context [1]. The presence of the methyl group on the cyclopropane ring of the target compound imparts a quantifiably higher lipophilicity (ΔLogP ≈ +0.39) and introduces a steric element that is absent in the des-methyl analog, which directly influences membrane permeability, off-target binding, and metabolic stability in a manner that cannot be predicted or recapitulated by the unsubstituted core [2]. Furthermore, the specific (1-methylcyclopropyl)sulfonyl motif has been optimized and validated as a critical component of the glecaprevir pharmacophore, where even minor modifications to the P1-cap can lead to substantial losses in antiviral potency and resistance profiles against HCV NS3/4A protease variants, highlighting that generic sulfonyl cyclopropane analogs are not functionally interchangeable in advanced medicinal chemistry programs [3].

Quantitative Differentiation of (1-Methylcyclopropane-1-sulfonyl)benzene (CAS 65288-19-9) Against In-Class Sulfonyl Cyclopropane Analogs


Enhanced Lipophilicity: A 0.39 LogP Increase Over Unsubstituted Cyclopropyl Phenyl Sulfone

(1-Methylcyclopropane-1-sulfonyl)benzene exhibits a calculated octanol-water partition coefficient (LogP) of 3.09360, which is 0.39 units higher than that of the unsubstituted cyclopropyl phenyl sulfone analog (LogP = 2.70350) [1][2]. This quantitative increase in lipophilicity is attributable to the single methyl group substitution on the cyclopropane ring, which increases hydrophobic surface area without altering the polar surface area (PSA remains 42.52 Ų for both compounds) [1].

Lipophilicity Medicinal Chemistry Drug Design

Topological Polar Surface Area (TPSA) Preservation Despite Increased Steric Bulk

The topological polar surface area (TPSA) of (1-methylcyclopropane-1-sulfonyl)benzene is calculated to be 42.52 Ų, which is identical to that of the des-methyl cyclopropyl phenyl sulfone comparator [1][2]. This demonstrates that the addition of the methyl group increases molecular weight and steric bulk without introducing any new hydrogen bond donors or acceptors, thereby preserving the compound's fundamental passive permeability determinants while enhancing its hydrophobic character.

Polar Surface Area Drug-likeness Medicinal Chemistry

Clinical Validation as a P1-Cap Moiety in Glecaprevir, an FDA-Approved HCV NS3/4A Protease Inhibitor

The (1-methylcyclopropyl)sulfonyl moiety is a key structural component of glecaprevir (ABT-493), a potent HCV NS3/4A protease inhibitor with reported IC50 values ranging from 3.5 to 11.3 nM across various genotypes [1]. In contrast, other cyclopropyl sulfonyl-containing HCV protease inhibitors (e.g., those bearing unsubstituted cyclopropyl sulfonyl P1-caps) have generally demonstrated lower potency and/or inferior resistance profiles, underscoring the specific contribution of the methyl-substituted cyclopropane ring to target engagement and evasion of drug-resistant viral variants [2].

Antiviral HCV NS3/4A Protease Glecaprevir

Precedented Synthetic Utility: Key Intermediate in Glecaprevir and BMS-961955 Synthesis

(1-Methylcyclopropane-1-sulfonyl)benzene and its close derivatives (e.g., (1-methylcyclopropyl)sulfonyl chloride, CAS 923032-55-7) are documented synthetic intermediates in the preparation of glecaprevir and the HCV NS5B polymerase inhibitor BMS-961955, the latter of which displays EC50 values of 4.3 nM (GT-1a) and 7.9 nM (GT-1b) in replicon assays [1]. While the unsubstituted cyclopropyl sulfonyl core is also used in some protease inhibitors (e.g., grazoprevir, voxilaprevir), the specific 1-methyl variant is uniquely required for the synthesis of glecaprevir, which is distinguished by its pan-genotypic activity and high barrier to resistance [2].

Synthetic Intermediate Antiviral Organic Synthesis

High-Impact Application Scenarios for (1-Methylcyclopropane-1-sulfonyl)benzene in Drug Discovery and Chemical Biology


Synthesis of P1-Capped HCV NS3/4A Protease Inhibitors with Enhanced Pan-Genotypic Activity

Leverage (1-methylcyclopropane-1-sulfonyl)benzene or its sulfonyl chloride derivative to synthesize next-generation HCV protease inhibitors that mimic the P1-cap moiety of glecaprevir. Quantitative differentiation from non-methylated analogs is expected to translate into improved potency against resistant viral variants, as documented in the glecaprevir clinical profile, and can be directly assessed via IC50 measurements against WT and D168A mutant proteases [1].

Design of CNS-Penetrant Chemical Probes with Tuned Lipophilicity

Use the compound as a sulfonyl-containing building block in the design of central nervous system (CNS)-penetrant molecules where a precise balance of lipophilicity (LogP ~3) and low polar surface area (TPSA < 50 Ų) is essential for blood-brain barrier penetration. The quantifiably higher LogP compared to des-methyl analogs (ΔLogP = +0.39) provides a rational basis for selecting this compound over alternatives when a modest increase in hydrophobicity is required to optimize brain exposure without introducing new H-bond donors [2].

Construction of Sterically Constrained Protease Inhibitor Libraries

Incorporate (1-methylcyclopropane-1-sulfonyl)benzene into focused libraries targeting serine or cysteine proteases (e.g., SARS-CoV-2 3CLpro, where glecaprevir has shown cross-activity with an IC50 of 4.09 μM) [3]. The methyl group on the cyclopropane introduces a subtle but measurable steric constraint that can improve selectivity by exploiting differences in S1 pocket topology across related proteases, a property that can be quantified via comparative enzymatic inhibition assays and co-crystal structures.

Preparation of Glecaprevir Analogs and Key Intermediates

Procure (1-methylcyclopropane-1-sulfonyl)benzene specifically for the synthesis of glecaprevir, glecaprevir analogs, or the advanced intermediate (1R,2R)-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide [4]. Generic sulfonyl cyclopropanes cannot be substituted in these syntheses because the methyl group is a structural requirement of the target molecule; using the exact building block ensures synthetic fidelity and avoids costly de novo route development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Methylcyclopropane-1-sulfonyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.